molecular formula C20H26N4O4 B11423984 Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11423984
M. Wt: 386.4 g/mol
InChI Key: JAEMABMNXXFXBZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely available in the literature. it is synthesized through a series of chemical reactions involving appropriate starting materials.
    • Researchers typically employ organic synthesis techniques to obtain the desired product. Further details would require proprietary information or unpublished research.
  • Chemical Reactions Analysis

      Reactions: While precise information on its reactivity is limited, we can infer that it undergoes various chemical reactions typical of organic compounds.

      Common Reagents and Conditions: These would depend on the specific synthetic steps involved, but standard reagents like acids, bases, and catalysts are likely used.

      Major Products: The compound’s structure suggests potential reactions such as amidation, esterification, and cyclization. Major products would include the fully formed tetrahydropyrimidine ring system.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential modifications for drug development.

      Biology: Investigations may focus on its effects on muscarinic receptors and related signaling pathways.

      Medicine: Its role in COPD treatment is a primary area of interest.

      Industry: If successfully developed, it could become a valuable therapeutic agent.

  • Mechanism of Action

      Targets: Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate likely acts as a selective muscarinic cholinergic receptor (mAChR) antagonist.

      Pathways: By blocking mAChRs, it may reduce bronchoconstriction and improve airflow in COPD patients.

  • Comparison with Similar Compounds

      Uniqueness: Its specific structure and selectivity distinguish it from other LAMAs.

      Similar Compounds: Other LAMAs include tiotropium, aclidinium, and glycopyrronium.

    Properties

    Molecular Formula

    C20H26N4O4

    Molecular Weight

    386.4 g/mol

    IUPAC Name

    ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

    InChI

    InChI=1S/C20H26N4O4/c1-2-28-19(26)16-15(12-24-10-8-14(9-11-24)18(21)25)22-20(27)23-17(16)13-6-4-3-5-7-13/h3-7,14,17H,2,8-12H2,1H3,(H2,21,25)(H2,22,23,27)

    InChI Key

    JAEMABMNXXFXBZ-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)C(=O)N

    Origin of Product

    United States

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